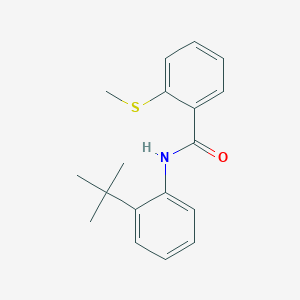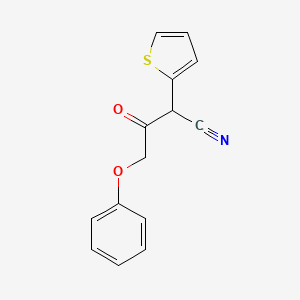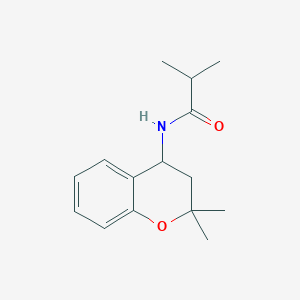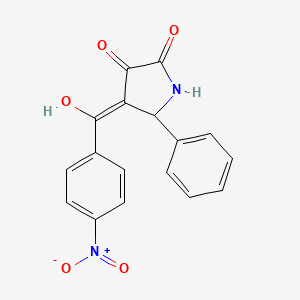methanol](/img/structure/B5354383.png)
[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl](phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl](phenyl)methanol, also known as FBPI, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biophysics. In
科学研究应用
[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl](phenyl)methanol has shown potential for use in various scientific research applications. One such application is its use as a fluorescent probe for imaging biological systems. This compound has been shown to selectively bind to certain proteins, allowing for their visualization in live cells. Additionally, this compound has been studied for its potential use as a therapeutic agent for the treatment of cancer and other diseases. Its ability to inhibit certain enzymes and proteins involved in disease progression makes it a promising candidate for further drug development.
作用机制
The mechanism of action of [1-(2-fluorobenzyl)-1H-benzimidazol-2-yl](phenyl)methanol involves its binding to specific proteins and enzymes in biological systems. This binding can lead to the inhibition of these proteins, resulting in various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes involved in cancer progression, making it a potential therapeutic agent for the treatment of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes and proteins involved in cancer progression. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. These effects make this compound a promising candidate for further drug development.
实验室实验的优点和局限性
One advantage of using [1-(2-fluorobenzyl)-1H-benzimidazol-2-yl](phenyl)methanol in lab experiments is its selectivity for certain proteins and enzymes. This selectivity allows for the visualization and study of specific biological processes. Additionally, the synthesis of this compound has been optimized to increase yields and purity, making it a viable candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
未来方向
There are several future directions for research on [1-(2-fluorobenzyl)-1H-benzimidazol-2-yl](phenyl)methanol. One direction is the further optimization of its synthesis method to increase yields and purity. Another direction is the exploration of its potential therapeutic applications for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the safe dosage and potential side effects of this compound. Finally, the use of this compound as a fluorescent probe for imaging biological systems is an area that warrants further exploration.
合成方法
The synthesis of [1-(2-fluorobenzyl)-1H-benzimidazol-2-yl](phenyl)methanol involves a multi-step process that begins with the reaction of 2-fluorobenzylamine with 2-nitrobenzaldehyde to form an intermediate product. This intermediate is then reduced using sodium borohydride to yield the final product, this compound. The synthesis of this compound has been optimized to increase yields and purity, making it a viable candidate for further research.
属性
IUPAC Name |
[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O/c22-17-11-5-4-10-16(17)14-24-19-13-7-6-12-18(19)23-21(24)20(25)15-8-2-1-3-9-15/h1-13,20,25H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJRMQYUMVEPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CC4=CC=CC=C4F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 3-[(mesitylsulfonyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B5354301.png)

![2-{1-[2-(2-chlorophenoxy)ethyl]-1H-imidazol-2-yl}-1-phenylvinyl benzoate](/img/structure/B5354312.png)

![5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5354328.png)
![8-(2-methoxy-4-{2-[2-oxo-6-(trifluoromethyl)-1,2-dihydro-4-pyrimidinyl]vinyl}phenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5354335.png)
![3-allyl-5-{4-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5354348.png)
![2-{[3-(4-isopropylphenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5354355.png)
![6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5354361.png)

![3-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}propanamide](/img/structure/B5354373.png)
![(1R*,5S*,6r)-3-(2-hydroxy-3,5-dimethylbenzyl)-N-methyl-N-(pyrazin-2-ylmethyl)-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5354378.png)
![1-[2-(4-fluorophenoxy)butanoyl]azocane](/img/structure/B5354384.png)

